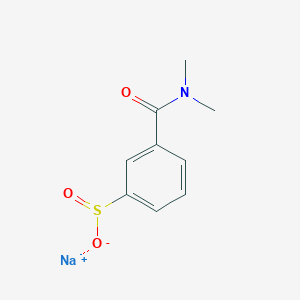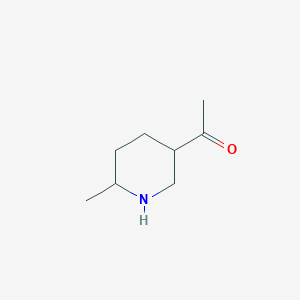
1-(6-Methylpiperidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpiperidin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H15NO. It is a piperidine derivative, characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(6-Methylpiperidin-3-yl)ethan-1-one involves several steps. One common method includes the reaction of 2-methyl-5-ethylpyridine with tert-butanol and a catalyst such as N-hydroxysuccinimide. The reaction mixture is heated to 40°C, and t-butyl hydrogen peroxide is added dropwise. The reaction is maintained at 52°C until completion. The product is then isolated by distillation and purification .
Analyse Chemischer Reaktionen
1-(6-Methylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpiperidin-3-yl)ethan-1-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the synthesis of various pharmaceuticals and is used in the study of enzyme mechanisms and receptor interactions. Additionally, it is employed in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(6-Methylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylpiperidin-3-yl)ethan-1-one can be compared with other piperidine derivatives such as 1-(1-methylpiperidin-3-yl)ethan-1-one and 1-(6-methylpyridin-3-yl)ethan-1-one. These compounds share similar structural features but differ in their chemical properties and applications. The unique structure of this compound makes it particularly useful in specific research contexts .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(6-methylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6-3-4-8(5-9-6)7(2)10/h6,8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
ANTQSCVNSWBVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



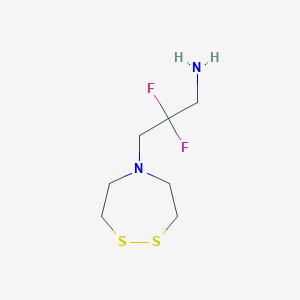


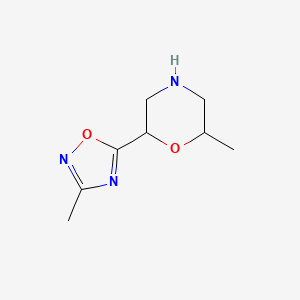
![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
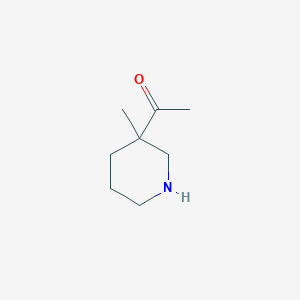

![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)

![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)

